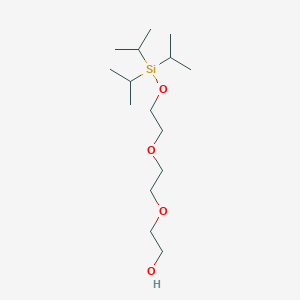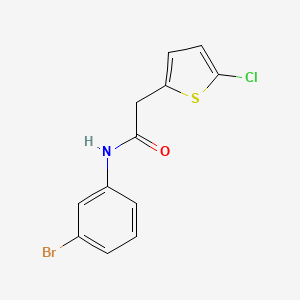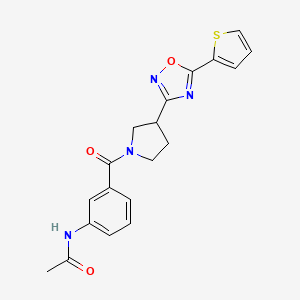
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is a chemical compound with the molecular formula C15H34O4Si . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol consists of 15 carbon atoms, 34 hydrogen atoms, 4 oxygen atoms, and 1 silicon atom . For a more detailed structural analysis, it would be best to refer to a reliable chemical database or resource.科学的研究の応用
Organosilicon Compound Applications in Scientific Research
Biomedical Applications : Organosilicon compounds, such as silatranes, have gained interest due to their high physiological activity, making them prospective candidates for drug development. Their unique structure and chemical properties allow for potential use in pharmacology and medicine, including applications as plant growth biostimulants and in drug delivery systems. Such compounds demonstrate the ability to form stable and smooth siloxane layers, highlighting their relevance in biomedical engineering and pharmaceuticals (Adamovich et al., 2022).
Material Science and Polymer Technology : Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) has revealed significant insights into fundamental polymer physics, new synthetic routes, and unexpected applications. POSS polymers exhibit enhanced physical properties due to their unique molecular structure, which includes the integration of silicon atoms. This has led to advancements in creating materials with high thermal stability and specific mechanical properties, beneficial for various industrial and technological applications (Wu & Mather, 2009).
Environmental and Green Chemistry : Silicon-based materials have been explored for their role in environmental sustainability, particularly in catalysis and pollution mitigation. Organosilicon compounds have been studied for their potential in photocatalysis, serving as efficient catalysts in reactions aimed at environmental purification, including water treatment and air purification. Their stability and reactivity under various conditions make them suitable for designing catalysts that facilitate the breakdown of pollutants into less harmful substances (Wen et al., 2017).
Advanced Technologies : The unique properties of organosilicon compounds have found applications in high-tech devices, including electronics and energy storage systems. Silicon-based lithium-ion battery anodes are a prominent example, where the exceptional capacity and proper working voltage of silicon contribute to the development of next-generation battery technologies. Such research addresses critical issues like the volume change during lithiation/delithiation processes, highlighting the material's potential to improve energy storage solutions (Zuo et al., 2017).
将来の方向性
The future directions for the use and study of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.
特性
IUPAC Name |
2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O4Si/c1-13(2)20(14(3)4,15(5)6)19-12-11-18-10-9-17-8-7-16/h13-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZMHHXNYMGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)
![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)
![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)
